N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,5-dimethylisoxazole-4-carboxamide
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Description
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,5-dimethylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C14H16N4O4S and its molecular weight is 336.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antibacterial Properties
Compounds related to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,5-dimethylisoxazole-4-carboxamide have demonstrated significant potential in antimicrobial and antibacterial applications. For instance, analogs such as 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating the potential for developing new antimicrobial agents (Palkar et al., 2017).
Antiviral Activity
Certain thiazole C-nucleosides, which share structural similarities with the compound , have been evaluated for their antiviral activity. These compounds were tested against various viruses, including herpes and parainfluenza, demonstrating the potential of thiazole derivatives in antiviral research (Srivastava et al., 1977).
Antioxidant and Urease Inhibition
1,3,4-Thiadiazole derivatives, which are structurally related to the compound , have shown significant antioxidant activities and urease inhibitory properties. This suggests their potential in developing treatments for conditions associated with oxidative stress and urease-related disorders (Khan et al., 2010).
Catalytic and Chemical Transformation Applications
Compounds within the same class have been used in catalytic processes and chemical transformations. For example, oxazole and thiazole molecules have been transformed into carbene tautomers, demonstrating their potential in various chemical synthesis processes (Ruiz & Perandones, 2009).
Photoreactive Properties
The photoreactive nature of certain thiazole derivatives, such as 2-(4-thiazolyl)-1H-benzimidazole, has been studied, revealing insights into their interaction with light and potential applications in photochemistry and phototherapy (Mahran et al., 1983).
Diuretic Activity
Biphenyl benzothiazole-2-carboxamide derivatives, structurally related to the compound , have demonstrated promising diuretic activity, suggesting potential applications in treating conditions like hypertension and edema (Yar & Ansari, 2009).
Antiallergic Activity
Some acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, which share a structural resemblance, have shown potential as antiallergic agents, opening avenues for new treatments in allergy-related disorders (Wade et al., 1983).
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-8-13(9(2)22-16-8)14(19)15-10-5-6-11-12(7-10)18(4)23(20,21)17(11)3/h5-7H,1-4H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCQJIYZQRIRKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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